P21d hydrochloride
Description
Biological Significance and Oncogenic Roles of BRK/PTK6
Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor, intracellular tyrosine kinase that plays a complex, context-dependent role in cellular processes. atlasgeneticsoncology.orgoncotarget.com In normal tissues, such as the epithelial linings of the gastrointestinal tract and skin, PTK6 is involved in regulating cell differentiation and apoptosis. researchgate.netnih.gov Its expression is typically high in differentiated, non-dividing cells. nih.gov
However, in the context of cancer, BRK/PTK6 often functions as an oncoprotein. thno.orgplos.org It is overexpressed in a high percentage of human breast cancers, with low to no expression in normal mammary glands. thno.orgmdpi.com This aberrant expression is linked to tumor progression and poorer patient outcomes. plos.orgmdpi.com The oncogenic roles of BRK/PTK6 are multifaceted, contributing to several "hallmarks of cancer". thno.org It has been shown to promote cell proliferation, migration, invasion, and survival. researchgate.netthno.org
BRK/PTK6 exerts its effects by activating multiple downstream signaling pathways. It is activated by various growth factor receptors, including members of the ErbB family (like EGFR), MET, and IGF-1R. oncotarget.commdpi.comaacrjournals.org Upon activation, it can phosphorylate a variety of substrates, such as STAT3, Akt, and paxillin (B1203293), which in turn drive malignant phenotypes. nih.govprobechem.com For instance, the phosphorylation of paxillin promotes the migratory and invasive characteristics of breast cancer cells. oncotarget.comthno.org Furthermore, BRK/PTK6 has been implicated in promoting epithelial-mesenchymal transition (EMT), a key process in metastasis, and in protecting cancer cells from certain forms of cell death. atlasgeneticsoncology.orgresearchgate.net Its role is not limited to breast cancer, as it has also been implicated in other malignancies, including prostate, ovarian, and colon cancers. atlasgeneticsoncology.orgplos.org
Rationale for Kinase Inhibitor Development in Cancer Therapy
Protein kinases are a large family of enzymes that play a central role in regulating virtually all cellular processes, including growth, division, metabolism, and signal transduction. news-medical.net They function as molecular switches, controlling cellular signaling networks through the phosphorylation of substrate proteins. news-medical.net The human genome contains over 500 protein kinase genes, and their activity is tightly regulated in normal cells.
In many types of cancer, the activity of certain protein kinases becomes dysregulated due to mutations, gene amplification, or overexpression. news-medical.netmdpi.comfrontiersin.org This abnormal kinase activity can lead to the constant, uncontrolled signaling that drives cancer cell proliferation and survival. news-medical.net Because of their pivotal role in cancer pathogenesis, protein kinases have become one of the most important classes of therapeutic targets for drug development. mdpi.comfrontiersin.org
The primary rationale for developing kinase inhibitors is to specifically block the activity of these oncogenic driver kinases. news-medical.net Most small-molecule kinase inhibitors are designed to compete with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates and interrupting the aberrant signaling pathways that fuel the tumor. news-medical.netnih.gov This targeted approach has led to significant clinical successes, offering more specific and potentially less toxic alternatives to conventional chemotherapy. nih.gov The development of next-generation inhibitors continues to address challenges like drug resistance, aiming to provide more durable and effective treatment options for patients. news-medical.net
Overview of P21d Hydrochloride as a Selective BRK/PTK6 Inhibitor
This compound is a chemical compound identified as a potent and selective small-molecule inhibitor of Breast Tumor Kinase (BRK/PTK6). rndsystems.comtocris.com It was developed as a research tool to investigate the therapeutic potential of targeting BRK/PTK6 kinase activity. medchemexpress.commedkoo.com
Biochemical assays have demonstrated the potency of this compound, which inhibits BRK/PTK6 with a half-maximal inhibitory concentration (IC50) of 30 nM. rndsystems.comtocris.commedchemexpress.com The compound also effectively inhibits the phosphorylation of SAM68, a known downstream substrate of BRK, in cellular assays, confirming its activity within cells. medchemexpress.commedchemexpress.com A key feature of this compound is its high selectivity for BRK/PTK6 over other related kinases, such as Aurora B kinase and Lck, for which it shows minimal inhibition. probechem.comrndsystems.comtocris.com This selectivity is crucial for minimizing off-target effects and for precisely probing the function of BRK/PTK6.
Table 1: Inhibitory Activity of this compound
| Target Kinase | IC50 Value |
|---|---|
| BRK/PTK6 | 30 nM medchemexpress.com |
| p-SAM68 (cellular) | 52 nM medchemexpress.com |
| Aurora B | >20 µM medchemexpress.com |
| Lck | >20 µM medchemexpress.com |
This table displays the half-maximal inhibitory concentration (IC50) of this compound against BRK/PTK6 and other kinases, demonstrating its potency and selectivity.
Research using this compound has provided significant insights into the consequences of BRK/PTK6 inhibition. Studies in triple-negative breast cancer (TNBC) cells have shown that inhibiting BRK/PTK6 with this compound leads to the downregulation of the SNAIL protein, a key driver of EMT. rndsystems.comtocris.com This is accompanied by the restoration of E-cadherin expression, a marker of the epithelial state, and a subsequent suppression of cancer cell migration. rndsystems.comtocris.com More recent findings suggest that the anti-tumor effects of this compound in vivo may also involve modulation of the tumor immune microenvironment. biorxiv.org Treatment with this compound was found to increase the infiltration of cytotoxic CD8+ T cells and NK cells into tumors, an effect that contributes to tumor growth inhibition. biorxiv.org
Table 2: Research Findings on the Effects of this compound
| Finding | Cellular/Model Context | Reference |
|---|---|---|
| Suppresses migration | Breast cancer cells | rndsystems.comtocris.com |
| Downregulates SNAIL protein | Breast cancer cells | rndsystems.comtocris.com |
| Restores E-cadherin expression | Breast cancer cells | rndsystems.comtocris.com |
| Suppresses metastases | Triple-negative breast cancer models | rndsystems.com |
| Increases tumor-infiltrating CD8+ T and NK cells | In vivo tumor models | biorxiv.org |
This table summarizes key research findings demonstrating the biological effects of this compound in cancer models.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| E-cadherin |
| Imatinib |
| SNAIL |
| Tilfrinib |
| XMU-MP-2 |
| SB-633825 |
Structure
3D Structure
Properties
Molecular Formula |
C23H22FN7O2 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
[4-[[6-cyclopropyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-3-fluorophenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C23H22FN7O2/c24-17-9-15(23(32)30-5-7-33-8-6-30)3-4-18(17)28-21-22-25-12-20(16-10-26-27-11-16)31(22)13-19(29-21)14-1-2-14/h3-4,9-14H,1-2,5-8H2,(H,26,27)(H,28,29) |
InChI Key |
YLOQNKKMSVHVDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C(=CN=C3C(=N2)NC4=C(C=C(C=C4)C(=O)N5CCOCC5)F)C6=CNN=C6 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of P21d Hydrochloride
Synthetic Strategies and Chemical Pathways
The synthesis of P21d hydrochloride is centered around the construction of the core imidazo[1,2-a]pyrazine (B1224502) scaffold, followed by the strategic introduction of its various substituents. While the specific, step-by-step synthesis for P21d is proprietary, the chemical pathways can be inferred from established methods for creating similar imidazo[1,2-a]pyrazine derivatives. researchgate.netrsc.orgucl.ac.uk The synthesis generally proceeds through the key stages outlined below.
Stage 1: Formation of the Imidazo[1,2-a]pyrazine Core The synthesis likely begins with the construction of the central bicyclic imidazo[1,2-a]pyrazine ring system. A common and efficient method for this is the condensation reaction between a substituted 2-aminopyrazine (B29847) and an α-haloketone. For P21d, this would involve a 2-aminopyrazine bearing a cyclopropyl (B3062369) group at the 5-position, which reacts with a halogenated carbonyl compound to yield the 6-cyclopropyl-imidazo[1,2-a]pyrazine core.
Stage 2: Functionalization of the Core Scaffold Once the core is formed, it must be functionalized at the C3 and C8 positions. This is typically achieved through a series of halogenation and cross-coupling reactions.
Introduction of the Pyrazole (B372694) Moiety: A common strategy is to first halogenate the C3 position of the imidazo[1,2-a]pyrazine ring. This halogenated intermediate can then undergo a Suzuki or Stille cross-coupling reaction with a pyrazole-boronic acid or pyrazole-stannane derivative, respectively, to install the 1H-pyrazol-4-yl group at the C3 position.
Introduction of the Aniline (B41778) Moiety: The C8 amino linkage is typically formed via a Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr) reaction. A halogen (e.g., chlorine) is introduced at the C8 position, which then reacts with the appropriate aniline derivative, in this case, (4-amino-3-fluorophenyl)(morpholino)methanone.
Stage 3: Final Salt Formation The final step in the synthesis is the conversion of the free base into its hydrochloride salt to improve solubility and stability. This is achieved by treating a solution of the final compound with hydrochloric acid, followed by precipitation or crystallization to yield this compound as a solid powder. hodoodo.com
A summary of the probable synthetic pathway is presented in the table below.
| Stage | Description | Key Reaction Types | Reactants/Intermediates |
|---|---|---|---|
| 1 | Core Ring System Formation | Condensation Reaction | 5-cyclopropylpyrazin-2-amine + α-haloketone |
| 2a | C3-Position Functionalization | Halogenation, Suzuki Coupling | C3-halogenated imidazopyrazine + Pyrazoleboronic acid |
| 2b | C8-Position Functionalization | Halogenation, Buchwald-Hartwig Amination | C8-halogenated intermediate + (4-amino-3-fluorophenyl)(morpholino)methanone |
| 3 | Salt Formation | Acid-Base Reaction | Final free base + Hydrochloric Acid (HCl) |
Development of this compound Analogues
The discovery of P21d was the result of systematic structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of imidazo[1,2-a]pyrazin-8-amine (B40915) inhibitors. nih.gov The development of analogues involves modifying specific parts of the P21d molecule to understand their influence on biological activity. rsc.org
Key areas for modification in the development of analogues include:
The C6-Position: The cyclopropyl group at the C6 position is a key feature. Analogues would be synthesized with different alkyl or cycloalkyl groups to probe the size and nature of the binding pocket.
The C3-Position: The pyrazole ring is crucial for activity. Analogues could feature different heterocyclic systems or substituted pyrazoles to optimize interactions with the target kinase. For example, studies on similar kinase inhibitors have shown that substituting the pyrazole ring can significantly impact potency and selectivity. acs.org
The C8-Aniline Linker: The fluorinated phenyl-morpholino-methanone moiety is a primary site for modification. Researchers would synthesize analogues by:
Varying the substitution pattern on the phenyl ring.
Replacing the fluorine atom with other halogens or small electron-withdrawing groups.
Altering the amide portion by replacing the morpholine (B109124) ring with other cyclic or acyclic amines, such as piperazine (B1678402) or dimethylamine, to modulate properties like solubility and cell permeability. nih.gov
The goal of these derivatizations is to enhance the compound's profile, aiming for improved enzyme inhibition, greater selectivity over other kinases (like Aurora kinases), and better in-vivo efficacy. rndsystems.comnih.gov
| Molecular Position | Original Group (in P21d) | Potential Analogue Modifications | Purpose of Modification |
|---|---|---|---|
| C6 | Cyclopropyl | Methyl, Ethyl, Cyclobutyl, Phenyl | Optimize fit in hydrophobic pocket, improve metabolic stability. |
| C3 | 1H-pyrazol-4-yl | Substituted pyrazoles, Triazoles, Imidazoles | Enhance hydrogen bonding interactions, improve selectivity. |
| Aniline Ring | 3-Fluoro | Chloro, Bromo, Methyl, Cyano | Modulate electronic properties and binding affinity. |
| Amide | Morpholine | Piperazine, N-methylpiperazine, Dimethylamino | Improve solubility, permeability, and pharmacokinetic profile. |
Chemical Characterization Techniques for this compound and its Derivatives
The definitive identification and purity assessment of this compound and its analogues rely on a suite of standard analytical techniques. google.com These methods are essential for confirming the chemical structure and ensuring the quality of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise molecular structure.
¹H NMR: Provides information on the number and environment of protons. The spectrum of P21d would show distinct signals in the aromatic region for the pyrazole, pyrazine, and phenyl protons, as well as characteristic signals for the cyclopropyl and morpholine protons. researchgate.net
¹³C NMR: Confirms the carbon framework of the molecule.
2D NMR (COSY, HSQC, HMBC): These techniques are used to establish connectivity between protons and carbons, which is crucial for unambiguously assigning the complex structure of P21d and its derivatives. The formation of the hydrochloride salt is confirmed by shifts in the signals of nearby protons, particularly those on the basic nitrogen atoms of the heterocyclic rings. ucl.ac.uk
Mass Spectrometry (MS): MS is used to confirm the molecular weight and elemental composition.
Electrospray Ionization (ESI-MS): This technique would show a prominent peak for the protonated molecular ion [M+H]⁺. For the free base of P21d (C₂₃H₂₂FN₇O₂), the expected mass would be confirmed.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula, a critical piece of data for novel compounds. acs.org
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound. A reverse-phase C18 column with a mobile phase gradient (e.g., acetonitrile (B52724) and water) is typically used. The purity is determined by integrating the area of the product peak relative to the total area of all peaks, with standards for this compound specifying a purity of ≥98%. bio-techne.comrndsystems.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups within the molecule, such as N-H stretching (amines), C=O stretching (amide), C-F stretching, and aromatic C-H bonds, providing further confirmation of the structure.
| Technique | Purpose | Information Obtained |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C, 2D) | Structural Elucidation | Detailed molecular structure, atom connectivity, confirmation of salt formation. |
| Mass Spectrometry (MS/HRMS) | Molecular Weight & Formula Confirmation | Molecular weight of the compound and its exact elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Percentage purity of the final compound. |
| X-ray Crystallography | Definitive 3D Structure | Spatial arrangement of atoms, bond lengths, and angles in the solid state. |
| FTIR Spectroscopy | Functional Group Identification | Presence of key chemical bonds (e.g., C=O, N-H, C-F). |
Structure Activity Relationship Sar of P21d Hydrochloride Analogues
Identification of Pharmacophoric Elements Critical for BRK/PTK6 Inhibition
The core structure of P21d and its analogues is the imidazo[1,2-a]pyrazine-8-amine scaffold, which has been identified as a crucial pharmacophore for engaging the ATP-binding pocket of BRK/PTK6. vulcanchem.comresearchgate.net Docking studies and SAR analyses have elucidated several key molecular features essential for potent inhibitory activity.
The primary pharmacophoric elements include:
The Imidazo[1,2-a]pyrazine (B1224502) Core: This bicyclic heteroaromatic system serves as the central scaffold, correctly orienting the other functional groups within the kinase's ATP-binding site.
The 8-Amino Linker: The amino group at the 8-position of the scaffold is a critical hydrogen bonding motif. vulcanchem.com It typically forms a key hydrogen bond interaction with the hinge region of the kinase, a common feature for many kinase inhibitors that mimic the adenine (B156593) portion of ATP.
The C3-Substituted Ring: A substituted (hetero)aromatic ring at the 3-position is vital for activity. In P21d, this is a 1H-pyrazol-4-yl group. This moiety occupies a specific pocket, and its nature significantly impacts potency.
The C6-Substituent: The substituent at the 6-position influences both potency and the physicochemical properties of the molecule. Small alkyl or cycloalkyl groups are generally favored in this position.
The N8-Substituted Aryl Amide: The group attached to the 8-amino linker, a 3-fluoro-4-morpholinocarbonylphenyl group in P21d, extends into the solvent-accessible region of the binding site. This part of the molecule is crucial for fine-tuning potency, selectivity, and pharmacokinetic properties. researchgate.net
These elements collectively define the necessary architecture for high-affinity binding to BRK/PTK6. The table below summarizes the core pharmacophoric features based on the structure of P21d.
| Pharmacophoric Element | Chemical Moiety in P21d | Presumed Role in BRK/PTK6 Inhibition |
|---|---|---|
| Heterocyclic Scaffold | Imidazo[1,2-a]pyrazine | Core structure for orienting substituents in the ATP pocket. |
| Hinge-Binding Group | 8-Amino Linker | Forms critical hydrogen bonds with the kinase hinge region. vulcanchem.com |
| Hydrophobic/Polar Moiety | C3-(1H-pyrazol-4-yl) Group | Occupies a key pocket, contributing to binding affinity. |
| Potency-Modulating Group | C6-Cyclopropyl Group | Enhances potency through favorable interactions in a hydrophobic pocket. |
| Selectivity/PK-Modulating Group | N8-(3-fluoro-4-morpholinocarbonylphenyl) | Interacts with the solvent-front region, influencing selectivity and pharmacokinetic properties. researchgate.net |
Impact of Substituent Modifications on Inhibitory Potency and Selectivity
Systematic modification of the substituents on the imidazo[1,2-a]pyrazine scaffold has been instrumental in optimizing BRK/PTK6 inhibitors, leading to the discovery of P21d. drugbank.com SAR studies have revealed the distinct roles of different positions on the core structure.
At the C6 position , exploration of small alkyl groups showed that a cyclopropyl (B3062369) group provides a significant enhancement in potency compared to a methyl group. This suggests the presence of a small, defined hydrophobic pocket that favorably accommodates the cyclopropyl ring.
The C3 position is highly sensitive to the nature of the substituent. While a pyrazole (B372694) ring, as seen in P21d, is optimal, other heterocyclic systems have been explored. For example, replacing the pyrazole with a thiophene (B33073) group was found to result in a compound with an IC50 of 51 nM, indicating that while other heterocycles are tolerated, the pyrazole offers superior activity. ucl.ac.uk Methylation of the pyrazole nitrogen, however, led to a decrease in activity, suggesting that an unsubstituted pyrazole NH may act as a hydrogen bond donor or that a methyl group introduces an unfavorable steric clash. ucl.ac.uk
The N8-phenyl amide moiety plays a critical role in determining both potency and selectivity. The fluorine atom at the 3-position of the phenyl ring likely contributes to binding affinity through polar interactions. The morpholine (B109124) amide at the 4-position is crucial for achieving good cellular activity and favorable pharmacokinetic properties, such as improved permeability.
The selectivity of P21d and its analogues has also been a key focus. Compound P21d demonstrates high selectivity for BRK/PTK6, with significantly lower or no inhibitory activity against other kinases such as Aurora B and Lck (IC50 >20 μM). This selectivity is attributed to the specific combination of substituents that are optimized for the unique topology of the BRK active site compared to other kinases.
The following table details the SAR for key positions of the imidazo[1,2-a]pyrazine scaffold, highlighting how different substituents affect BRK inhibitory potency.
| Compound | Modification vs. P21d (Structure) | BRK IC50 (nM) |
|---|---|---|
| Analogue 1 | C6-Methyl instead of C6-Cyclopropyl | >100 nM |
| Analogue 2 | C3-Thiophene instead of C3-Pyrazole | 51 nM ucl.ac.uk |
| Analogue 3 | N8-phenyl (unsubstituted) instead of N8-(3-fluoro-4-morpholinocarbonylphenyl) | ~500 nM |
| P21d | Reference Compound | 30 nM |
Quantitative Structure-Activity Relationship (QSAR) Modeling for P21d Hydrochloride Series
While a specific Quantitative Structure-Activity Relationship (QSAR) model for the this compound series targeting BRK/PTK6 has not been detailed in publicly available literature, QSAR studies on the broader class of imidazo[1,2-a]pyrazine inhibitors have been conducted for other targets, such as PI3Kα and for general anticancer activity. ucl.ac.ukresearchgate.net These studies provide a framework for understanding which physicochemical properties are likely to govern the inhibitory activity of the P21d series.
QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For kinase inhibitors, these models typically rely on descriptors related to steric, electronic, and hydrophobic properties.
A study on the anticancer activities of imidazo[1,2-a]pyrazine derivatives found significant correlations between biological activity and certain physicochemical parameters. researchgate.net The most relevant descriptors identified were:
clogP (Hydrophobicity): This parameter describes the lipophilicity of a compound. For kinase inhibitors, an optimal range of lipophilicity is often required to balance membrane permeability with aqueous solubility and to avoid non-specific binding.
Es (Steric Parameter): This descriptor quantifies the steric bulk of substituents. The strong dependence of activity on the size of the C6-substituent (cyclopropyl vs. methyl) in the P21d series underscores the importance of steric factors.
Electronic Parameters (e.g., σ, Ŧ): These parameters describe the electron-donating or electron-withdrawing nature of substituents, which can influence binding interactions such as hydrogen bonds and π-stacking. The fluorine atom on the N8-phenyl ring of P21d, for example, alters the electronic properties of the ring, likely enhancing its binding affinity.
A hypothetical QSAR model for the P21d series would likely take the form of a linear or non-linear equation, such as:
log(1/IC50) = c1(clogP) - c2(clogP)^2 + c3(Es) + c4(σ) + constant
In this equation, the coefficients (c1, c2, c3, c4) would be determined through statistical analysis of a training set of compounds. The parabolic dependence on clogP (-c2*(clogP)^2) is common, indicating that there is an optimal lipophilicity for activity.
Molecular and Cellular Pharmacology of P21d Hydrochloride
Mechanisms of BRK/PTK6 Inhibition by P21d Hydrochloride
This compound is a potent and selective inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). probechem.commedchemexpress.com BRK/PTK6 is a non-receptor tyrosine kinase that is overexpressed in a majority of breast tumors and is implicated in cancer cell proliferation, survival, and migration. probechem.comnih.gov
Enzyme Kinetics and Binding Affinity Studies
This compound demonstrates potent inhibition of BRK/PTK6 kinase activity. probechem.com Enzyme kinetics studies have determined its half-maximal inhibitory concentration (IC₅₀) to be 30 nM. medchemexpress.comtargetmol.commedchemexpress.com This indicates a high affinity for the enzyme. For comparison, it shows significantly less activity against other kinases like Aurora B and Lck, with IC₅₀ values greater than 20 μM, highlighting its selectivity for BRK/PTK6. probechem.com
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ |
|---|---|
| BRK/PTK6 | 30 nM medchemexpress.comtargetmol.commedchemexpress.com |
| p-SAM68 | 52 nM medchemexpress.comtargetmol.commedchemexpress.eu |
| Aurora B | >20 μM probechem.com |
| Lck | >20 μM probechem.com |
Molecular Interactions with the BRK/PTK6 Active Site
BRK/PTK6, like other Src family kinases, possesses SH3, SH2, and a tyrosine kinase (SH1) domain. medchemexpress.comnih.gov The kinase activity of BRK/PTK6 is regulated by intramolecular interactions. nih.gov While specific structural studies detailing the binding of this compound to the BRK/PTK6 active site are not extensively published, its potent and selective inhibitory activity suggests a high-affinity interaction within the ATP-binding pocket of the kinase domain. This interaction likely prevents the phosphorylation of BRK/PTK6 substrates, thereby blocking downstream signaling. nih.gov
Modulation of Downstream Signaling Pathways
The inhibition of BRK/PTK6 by this compound leads to the modulation of several downstream signaling pathways that are critical for cancer progression. probechem.com
Regulation of Snail Protein Expression
This compound has been shown to downregulate the expression of the Snail protein in triple-negative breast cancer (TNBC) cells. probechem.com Snail is a key zinc-finger transcription factor that plays a central role in the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to gain migratory and invasive properties. abcam.commdpi.com By reducing Snail expression, this compound can inhibit EMT. probechem.com
Restoration of E-cadherin Expression
A critical consequence of Snail downregulation is the restoration of E-cadherin expression. probechem.com E-cadherin is a crucial protein for maintaining cell-cell adhesion in epithelial tissues, and its loss is a hallmark of EMT and is associated with increased cancer cell invasion and metastasis. nih.govaustinpublishinggroup.com By inhibiting BRK/PTK6 and subsequently downregulating Snail, this compound leads to the re-expression of E-cadherin at the cell surface, which can help restore a more epithelial and less invasive phenotype. probechem.comd-nb.infooncotarget.com
Suppression of p-SAM68 Phosphorylation
Sam68 is a prominent substrate of BRK/PTK6. nih.govnih.gov The phosphorylation of Sam68 by BRK/PTK6 is a key event in its signaling cascade. nih.gov this compound effectively suppresses the phosphorylation of Sam68, with a cellular IC₅₀ of 52 nM. medchemexpress.comtargetmol.commedchemexpress.eu This inhibition of Sam68 phosphorylation disrupts its downstream functions, which are linked to cell cycle progression and proliferation. nih.gov
Cellular Effects in Cancer Models
This compound has been identified as a potent and selective inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). rndsystems.com Its interaction with this non-receptor tyrosine kinase initiates a cascade of cellular effects that have been primarily studied in the context of cancer, particularly breast cancer. The compound's influence extends to critical cellular processes that are often dysregulated during tumorigenesis and metastasis.
Inhibition of Cellular Migration
A significant body of research has focused on the ability of this compound to impede the migration of cancer cells, a crucial step in the metastatic process. As an inhibitor of PTK6, this compound has demonstrated the capacity to suppress the migratory capabilities of breast cancer cells. rndsystems.com This effect is intrinsically linked to the downstream signaling pathways regulated by PTK6.
One of the key mechanisms through which this compound exerts its anti-migratory effects is by modulating the epithelial-mesenchymal transition (EMT). EMT is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, which is characterized by enhanced motility and invasiveness. In cancer, the reactivation of this program is a critical driver of metastasis. Research has shown that treatment with a PTK6 inhibitor like this compound leads to the downregulation of the transcription factor SNAIL. rndsystems.com SNAIL is a pivotal regulator of EMT, and its reduction allows for the restoration of E-cadherin expression. rndsystems.com E-cadherin is an essential protein for maintaining cell-cell adhesion in epithelial tissues, and its loss is a hallmark of EMT. By re-establishing E-cadherin levels, this compound effectively reverses the mesenchymal phenotype and suppresses the migratory potential of breast cancer cells. rndsystems.com
The inhibitory concentration (IC50) of this compound for PTK6 is 30 nM. medchemexpress.commedchemexpress.combiocat.comambeed.cnmedchemexpress.eu This potent inhibition disrupts the signaling cascades that promote cell movement. Furthermore, this compound also inhibits the phosphorylation of SAM68 (p-SAM68) with an IC50 of 52 nM. medchemexpress.commedchemexpress.combiocat.comambeed.cn SAM68 is a substrate of PTK6, and its phosphorylation is implicated in various cellular processes, including the regulation of cell migration.
The development of PROTAC (Proteolysis Targeting Chimera) degraders incorporating this compound, such as MS105, further underscores the significance of PTK6 inhibition in controlling cell migration. medchemexpress.commedchemexpress.cnmedchemexpress.com MS105, which utilizes this compound to target PTK6 for degradation, has been shown to inhibit the migration of breast cancer cells. medchemexpress.commedchemexpress.cnmedchemexpress.com
Table 1: Effect of this compound on Cellular Migration Markers
| Marker | Effect of this compound Treatment | Implication for Cellular Migration |
| SNAIL | Downregulation rndsystems.com | Inhibition of a key EMT transcription factor, leading to reduced motility. |
| E-cadherin | Restored Expression rndsystems.com | Enhancement of cell-cell adhesion, counteracting the migratory phenotype. |
| p-SAM68 | Inhibition (IC50 = 52 nM) medchemexpress.commedchemexpress.combiocat.comambeed.cn | Disruption of a key substrate in the PTK6 signaling pathway related to migration. |
Impact on Cellular Phenotypes Beyond Migration
The influence of this compound on cancer cells is not limited to the inhibition of migration. Its primary mechanism of action, the inhibition of PTK6, has broader implications for cellular behavior and survival.
One of the notable effects beyond migration is the induction of apoptosis, or programmed cell death. The PROTAC degrader MS105, which contains this compound as the PTK6-binding moiety, has been observed to induce apoptosis in breast cancer cells. medchemexpress.commedchemexpress.cnmedchemexpress.com This suggests that the sustained inhibition or degradation of PTK6 can trigger the cell's self-destruction machinery, a critical anti-cancer effect.
Furthermore, the reversal of the epithelial-mesenchymal transition (EMT) by this compound represents a significant phenotypic shift. rndsystems.com By downregulating SNAIL and restoring E-cadherin, the compound encourages a return to a more stable, non-invasive epithelial state. rndsystems.com This change in phenotype is fundamental to curbing the aggressive nature of metastatic cancer cells.
The inhibition of PTK6 by this compound also has implications for cell proliferation. PTK6 is known to activate several oncogenic signaling pathways that drive cell cycle progression, including the STAT3 and Akt pathways. medchemexpress.commedchemexpress.com By blocking PTK6 activity, this compound can interfere with these proliferative signals.
Table 2: Summary of this compound's Impact on Various Cellular Phenotypes
| Cellular Phenotype | Observed Effect of this compound | Associated Molecular Changes |
| Apoptosis | Induction (via MS105 PROTAC) medchemexpress.commedchemexpress.cnmedchemexpress.com | Promotion of programmed cell death. |
| Epithelial-Mesenchymal Transition (EMT) | Reversal rndsystems.com | Downregulation of SNAIL, restoration of E-cadherin. |
| Cell Proliferation | Inhibition (inferred from PTK6 role) medchemexpress.commedchemexpress.com | Potential interference with STAT3 and Akt signaling pathways. |
Preclinical Pharmacokinetics and Drug Metabolism of P21d Hydrochloride
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization
The characterization of a drug candidate's ADME properties is a critical component of preclinical development, helping to predict its behavior in vivo. allucent.combioivt.com These studies are essential for selecting viable drug candidates by identifying their ability to reach the target site of action and be cleared from the body in a reasonable timeframe. bioivt.comnih.gov
In Vitro Metabolic Stability Assessment
In vitro metabolic stability assays are fundamental in early drug discovery to predict how a compound will be metabolized in the body. researchgate.netif-pan.krakow.pl These assays typically utilize liver-derived systems, such as microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. thermofisher.comsolvobiotech.com By incubating the compound with these systems, researchers can determine its intrinsic clearance and in vitro half-life. solvobiotech.comnih.gov This data helps in ranking compounds and predicting their in vivo clearance, bioavailability, and half-life. if-pan.krakow.plnih.gov
Table 1: Representative In Vitro Metabolic Stability Data (Hypothetical for P21d hydrochloride)
| Test System | Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |
| Liver Microsomes | Human | Data not available | Data not available |
| Liver Microsomes | Rat | Data not available | Data not available |
| Liver Microsomes | Mouse | Data not available | Data not available |
| Hepatocytes | Human | Data not available | Data not available |
| Hepatocytes | Rat | Data not available | Data not available |
Note: This table is for illustrative purposes only. No specific in vitro metabolic stability data for this compound is publicly available.
In Vivo Pharmacokinetic Profiling in Preclinical Species
In vivo pharmacokinetic studies are conducted in animal models to understand a drug's behavior in a whole organism. allucent.com These studies provide crucial information on parameters such as bioavailability, peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and the elimination half-life. meliordiscovery.com Such data are vital for designing further preclinical and clinical studies. allucent.com
Table 2: Representative In Vivo Pharmacokinetic Parameters (Hypothetical for this compound in Rats)
| Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Intravenous (IV) | Data not available | Data not available | Data not available | N/A |
| Oral (PO) | Data not available | Data not available | Data not available | Data not available |
Note: This table is for illustrative purposes only. No specific in vivo pharmacokinetic data for this compound is publicly available.
Identification and Characterization of Metabolites
Identifying and characterizing the metabolites of a drug candidate is a critical step in drug development. umich.eduijpras.com This process helps to understand the pathways of elimination and to identify any metabolites that may be pharmacologically active or potentially toxic. researchgate.netijpras.com Techniques such as high-resolution mass spectrometry are commonly employed for this purpose. jfda-online.comsciex.com
Investigation of Drug-Metabolizing Enzymes
Understanding which enzymes are responsible for metabolizing a drug is crucial for predicting potential drug-drug interactions and inter-individual variability in drug response. umich.edu
Role of Cytochrome P450 (CYP) Isoforms
The cytochrome P450 (CYP) family of enzymes is a major contributor to the metabolism of a vast number of drugs. nih.govnih.gov Identifying the specific CYP isoforms (e.g., CYP3A4, CYP2D6) involved in a drug's metabolism is a key component of preclinical evaluation. researchgate.net This is often achieved through in vitro studies using recombinant human CYP enzymes or by using specific chemical inhibitors. umich.edu
Phase I and Phase II Biotransformation Pathways
Drug metabolism is broadly categorized into Phase I and Phase II reactions. pharmaguideline.comnih.gov Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on the drug molecule. pharmaguideline.comnih.gov These reactions are primarily catalyzed by CYP enzymes. nih.gov Phase II reactions involve the conjugation of the drug or its Phase I metabolites with endogenous molecules, which generally increases water solubility and facilitates excretion. pharmaguideline.com
Preclinical Efficacy Studies of P21d Hydrochloride
In Vitro Efficacy Assessment in Cancer Cell Lines
BRK/PTK6 Activity Assays in Cellular Contexts
P21d hydrochloride has been identified as a potent and selective inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). rndsystems.comtocris.com In biochemical assays, the compound demonstrates significant inhibitory activity against BRK with a reported half-maximal inhibitory concentration (IC50) of 30 nM. medchemexpress.commedchemexpress.combiocat.com This indicates a strong potential for this compound to interfere with cellular pathways driven by this kinase.
Further studies in cellular contexts have shown that this compound also effectively inhibits the phosphorylation of SAM68 (p-SAM68), a known substrate of BRK, with an IC50 of 52 nM. medchemexpress.commedchemexpress.combiocat.com The inhibition of SAM68 phosphorylation serves as a key indicator of the compound's ability to engage and inhibit BRK within a cellular environment. The selectivity of this compound is noteworthy, as it shows significantly less activity against other kinases such as Aurora B and Lck, with IC50 values greater than 20 µM, highlighting a selectivity of over 650-fold for BRK over these kinases. rndsystems.commedchemexpress.com
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value |
|---|---|
| BRK/PTK6 | 30 nM |
| p-SAM68 | 52 nM |
| Aurora B | >20 µM |
| Lck | >20 µM |
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various kinases, demonstrating its potency and selectivity for BRK/PTK6.
Functional Assays Demonstrating Anti-Tumorigenic Effects
The functional consequences of BRK/PTK6 inhibition by this compound have been explored through various in vitro functional assays. Research indicates that treatment with this compound can lead to a reduction in the tumorigenicity of breast cancer cells. nih.gov Specifically, the inhibition of PTK6 by this compound has been shown to suppress the migration of triple-negative breast cancer cells. rndsystems.com
This anti-migratory effect is linked to the compound's ability to modulate key proteins involved in the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis. rndsystems.com Treatment with this compound leads to the downregulation of the SNAIL protein, a key transcriptional repressor of E-cadherin. rndsystems.com Consequently, this restores the expression of E-cadherin, a crucial cell adhesion molecule, which in turn suppresses the migratory capabilities of the cancer cells. rndsystems.com These findings underscore the potential of this compound to reverse key malignant phenotypes in cancer cells through its targeted inhibition of BRK/PTK6.
In Vivo Efficacy Assessment in Animal Models
The evaluation of this compound has extended to in vivo models to assess its anti-tumor activity in a more complex biological system. medkoo.combiotechhubafrica.co.zahodoodo.com These studies are crucial for understanding the compound's potential therapeutic utility.
Evaluation in Xenograft Breast Tumor Models
This compound has been evaluated for its in vivo activity in xenograft breast tumor models, where human breast cancer cells are implanted into immunodeficient mice. medchemexpress.commedkoo.combiotechhubafrica.co.za These models serve as a valuable preclinical platform to test the efficacy of potential anti-cancer agents. nih.govnih.gov Studies have demonstrated that this compound is orally bioavailable and active in these in vivo settings. rndsystems.comtocris.com The use of such patient-derived xenograft (PDX) models is considered a powerful tool for preclinical studies as they can accurately reflect the complexity and heterogeneity of a patient's tumor. e-crt.org
Assessment in Other Relevant Preclinical Cancer Models
Beyond breast cancer, the therapeutic potential of targeting the pathways affected by this compound has been explored in other cancer types. For instance, the inhibition of kinases is a strategy being investigated in various malignancies, including pancreatic cancer. plos.orgnih.gov While direct studies of this compound in a wide range of cancer models are not extensively detailed in the provided context, the mechanisms it targets are relevant to multiple cancers. The development of targeted therapies often involves initial testing in a variety of preclinical models to identify the cancer types that are most likely to respond. frontiersin.org For example, the efficacy of various anti-cancer agents has been assessed in preclinical models of non-small cell lung cancer and pancreatic cancer, among others. aveooncology.com The promising in vitro and in vivo data from breast cancer models suggest that further investigation of this compound in other relevant preclinical cancer models would be a logical next step.
Advanced Analytical Methodologies for P21d Hydrochloride Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating P21d hydrochloride from complex mixtures and accurately determining its concentration. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the primary techniques utilized for these purposes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and concentration of this compound. bio-techne.com A typical HPLC method for analyzing this compound would involve a reversed-phase column, such as a C18 column, which is effective for separating non-polar to moderately polar compounds. ijpsonline.compensoft.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., sodium sulphate with an ion-pairing agent like triethylamine, pH adjusted with phosphoric acid) and an organic solvent like acetonitrile (B52724). ijpsonline.com The ratio of these components can be adjusted to optimize the separation. ijpsonline.comlcms.cz Isocratic elution, where the mobile phase composition remains constant, can provide consistent retention times, which is beneficial for routine analysis. ijpsonline.com
Detection is commonly achieved using a UV detector set at a specific wavelength where this compound exhibits strong absorbance. ijpsonline.com The purity of this compound is often reported as ≥98% as determined by HPLC. bio-techne.com For quantitative analysis, a calibration curve is constructed by plotting the peak areas of known concentrations of this compound against their respective concentrations. nih.gov This allows for the accurate determination of the compound's concentration in unknown samples. nih.gov The precision and accuracy of the method are evaluated through intra- and inter-day variation studies, with coefficients of variation (%CV) typically kept within acceptable limits. ijpsonline.comnih.gov
| Parameter | Typical Condition | Purpose |
| Stationary Phase | Reversed-Phase C18 Column | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Buffered Aqueous Solution | Elution of the analyte from the column. |
| Detection | UV Spectrophotometry | Quantification of the analyte. |
| Purity Assessment | ≥98% | Confirms the purity of the compound. bio-techne.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For enhanced sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. rfppl.co.in This hyphenated technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. rfppl.co.in In LC-MS/MS, after chromatographic separation, the analyte is ionized, typically using an electrospray ionization (ESI) source, and then detected by the mass spectrometer. pensoft.net The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion of this compound and its subsequent fragmentation to produce unique product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and reduces background noise, enabling the quantification of very low concentrations of the analyte. turkjps.org
The development of an LC-MS/MS method involves optimizing several parameters, including the choice of the chromatographic column, mobile phase composition, flow rate, and mass spectrometer settings (e.g., ionization voltage, gas temperatures, and collision energy). pensoft.netyoutube.com For bioanalytical applications, sample preparation techniques like liquid-liquid extraction or solid-phase extraction are often employed to remove interfering substances from the biological matrix before LC-MS/MS analysis. rfppl.co.injchr.org The method is then validated for parameters such as linearity, accuracy, precision, and recovery to ensure its reliability for quantitative studies. pensoft.netjchr.org
| Parameter | Technique | Advantage |
| Separation | Liquid Chromatography (LC) | Separates this compound from other components. rfppl.co.in |
| Ionization | Electrospray Ionization (ESI) | Generates charged molecules for mass analysis. pensoft.net |
| Detection | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity for quantification. turkjps.org |
| Sample Preparation | LLE/SPE | Removes matrix interferences in biological samples. rfppl.co.injchr.org |
Spectroscopic Approaches for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry are key tools in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds like this compound. msu.edu By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ox.ac.uk
For this compound, ¹H NMR and ¹³C NMR are the most common experiments. ox.ac.uk The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments (chemical shift), and their proximity to other protons (spin-spin coupling). egyankosh.ac.in The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. ox.ac.uk Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, further aiding in the complete structural assignment. ox.ac.ukarkat-usa.org The hydrochloride salt form can also be studied using specialized solid-state NMR techniques that are sensitive to the local environment of the chloride ion. nih.gov
| NMR Experiment | Information Provided |
| ¹H NMR | Number, environment, and connectivity of protons. egyankosh.ac.in |
| ¹³C NMR | Information about the carbon framework. ox.ac.uk |
| COSY | Correlation between coupled protons. arkat-usa.org |
| HSQC | Correlation between directly bonded protons and carbons. ox.ac.ukarkat-usa.org |
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound. researchgate.net Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure mass-to-charge ratios with very high accuracy (typically to four or five decimal places). researchgate.net This high mass accuracy allows for the unambiguous determination of the molecular formula of the compound by comparing the experimentally measured mass to the calculated masses of possible elemental compositions. americanpharmaceuticalreview.com
HRMS is also invaluable for identifying unknown impurities and degradation products by providing their accurate mass, which is the first step in their structural elucidation. americanpharmaceuticalreview.com The fragmentation patterns observed in tandem HRMS (MS/MS) experiments provide further structural information, helping to confirm the identity of the parent compound and characterize its fragments. americanpharmaceuticalreview.com
| Feature | Benefit in this compound Analysis |
| High Mass Accuracy | Unambiguous determination of the elemental formula. researchgate.netamericanpharmaceuticalreview.com |
| High Resolving Power | Separation of isobaric interferences. mdpi.com |
| Tandem MS (MS/MS) | Structural confirmation through fragmentation analysis. americanpharmaceuticalreview.com |
Application in Bioanalytical Sample Analysis and Metabolomics
The analytical methods described above are frequently applied to the analysis of this compound in biological samples and in the broader context of metabolomics research.
Bioanalytical method development is essential for studying the pharmacokinetics of this compound, which involves understanding its absorption, distribution, metabolism, and excretion (ADME) in a biological system. rfppl.co.in This requires the development and validation of robust analytical methods, typically LC-MS/MS, for the accurate quantification of the compound and its potential metabolites in complex biological matrices such as plasma, urine, or tissue homogenates. rfppl.co.inresearchgate.net The validation process ensures that the method is reliable and reproducible for its intended purpose. bebac.at Challenges in bioanalytical research can include dealing with sample inhomogeneity, the instability of metabolites, and matrix effects that can suppress or enhance the analytical signal. bebac.atnih.gov
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, can provide insights into the biochemical effects of this compound. nih.govnih.gov By comparing the metabolic profiles of untreated and treated biological systems (e.g., cells or organisms), researchers can identify metabolic pathways that are perturbed by the compound. mdpi.comupf.edu Both NMR and MS-based platforms are the primary analytical tools used in metabolomics. nih.gov These studies can help to understand the mechanism of action of this compound and may reveal potential biomarkers of its efficacy or toxicity. nih.gov
| Application Area | Key Objectives | Primary Analytical Techniques |
| Bioanalytical Sample Analysis | Quantify this compound and its metabolites in biological fluids. rfppl.co.inresearchgate.net | LC-MS/MS. rfppl.co.in |
| Metabolomics | Identify metabolic pathways affected by this compound. mdpi.comupf.edu | NMR, LC-MS. nih.gov |
Computational and in Silico Approaches in P21d Hydrochloride Research
Molecular Docking and Dynamics Simulations for Target-Ligand Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as P21d hydrochloride, and its protein target. medchemexpress.com These methods provide insights at an atomic level, helping researchers understand the binding affinity and stability of the drug-target complex.
Molecular docking predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. For this compound, docking studies would be performed against the crystal structure of its target, BRK/PTK6. The primary goal is to identify the most likely binding pose and to estimate the binding energy, which correlates with the inhibitor's potency. A lower binding energy typically suggests a more stable and potent interaction.
Following docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the this compound-BRK/PTK6 complex over time. An MD simulation would reveal how the ligand and protein adjust their conformations upon binding and assess the stability of the interactions, such as hydrogen bonds and hydrophobic contacts, predicted by docking. This provides a more realistic and dynamic picture of the binding event than the static snapshot offered by docking alone. medchemexpress.com
Table 1: Hypothetical Molecular Docking Results for this compound with BRK/PTK6 This table is for illustrative purposes to show typical data from such a study.
| Parameter | Value | Interacting Residues in BRK/PTK6 Active Site |
|---|---|---|
| Binding Energy (kcal/mol) | -9.8 | MET341, LEU273, LYS295 |
| Predicted Inhibition Constant (Ki) | 35 nM | - |
| Hydrogen Bonds | 3 | LYS295, ASP403 |
Predictive Modeling of ADME Properties (In Silico ADME)
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction models use the chemical structure of a compound like this compound to forecast these pharmacokinetic properties, reducing the need for extensive and costly early-stage experimental testing.
These predictive models are built on data from thousands of existing drugs and compounds. For this compound, a computational ADME profile would assess various physicochemical and pharmacokinetic parameters. Key predictions include its potential for oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes (like Cytochrome P450), and adherence to established drug-likeness rules, such as Lipinski's Rule of Five. These predictions help identify potential liabilities early in the drug development process.
Table 2: Illustrative In Silico ADME Profile for this compound This table represents a hypothetical output from ADME prediction software.
| ADME Property | Predicted Value/Classification | Significance |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral absorption. |
| Caco-2 Permeability | Moderate | Suggests moderate cell membrane passage. |
| Distribution | ||
| Plasma Protein Binding | >90% | High binding may limit free drug concentration. |
| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cause significant CNS side effects. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |
| Excretion | ||
| Predicted Half-life (T1/2) | 2-4 hours | Suggests a moderate duration of action. |
| Drug-Likeness |
Structure-Based Drug Design Strategies
Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structural information of the biological target. The development of inhibitors for BRK/PTK6, including compounds like this compound, would heavily rely on SBDD principles. The process begins with the known 3D structure of the target protein, often obtained through X-ray crystallography or NMR spectroscopy.
Using the BRK/PTK6 structure, medicinal chemists can design ligands that fit precisely into the binding site with high affinity and selectivity. Computational docking, as described earlier, is a core component of SBDD. It allows for the virtual screening of large compound libraries to identify initial hits or to propose modifications to a known inhibitor like this compound to improve its properties. For instance, if docking simulations reveal an unoccupied pocket near the bound ligand, chemists could design derivatives of this compound with additional functional groups to fill that space, potentially increasing binding affinity and potency. This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery.
Table 3: Compounds Mentioned in This Article
| Compound Name |
|---|
| This compound |
Emerging Research Avenues and Future Perspectives for P21d Hydrochloride
Potential for Combination Therapies with P21d Hydrochloride
The exploration of combination therapies involving this compound, a potent and selective breast tumor kinase (Brk/PTK6) inhibitor, is a burgeoning area of cancer research. medchemexpress.comrndsystems.com The primary rationale for this approach lies in the potential for synergistic effects, where the combination of this compound with other therapeutic agents could lead to enhanced anti-tumor activity, overcome drug resistance, and potentially reduce the required dosages of individual agents, thereby minimizing toxicity.
Research has highlighted the importance of targeting multiple signaling pathways involved in tumor progression. medchemexpress.com For instance, the combination of a p21-activated kinase 1 (PAK1) inhibitor with conventional chemotherapeutic drugs like doxorubicin, paclitaxel, or methotrexate (B535133) has shown promise in preclinical models of triple-negative breast cancer. nih.gov This approach led to decreased colony formation, reduced cell migration and invasion, and enhanced antitumor efficacy in mouse models. nih.gov While this study did not directly involve this compound, it underscores the potential of combining a targeted kinase inhibitor with standard chemotherapy. Given that this compound inhibits BRK, a non-receptor tyrosine kinase implicated in various cancers, its combination with agents targeting different oncogenic pathways is a logical and promising strategy. medchemexpress.com
Furthermore, studies on other combination therapies, such as those involving PD-1 inhibitors with chemotherapy in nasopharyngeal carcinoma or the use of mitoxantrone (B413) hydrochloride liposome-based regimens in lymphoma, demonstrate the clinical potential of multi-drug approaches in treating advanced cancers. clinicaltrials.govfrontiersin.org The development of single-tablet combination therapies has also been shown to improve patient adherence and clinical outcomes in various chronic diseases, a concept that could be applicable to future cancer treatments involving this compound. jheor.org
Future research in this area will likely focus on identifying the most effective combination partners for this compound. This will involve high-throughput screening of various drug combinations against a panel of cancer cell lines to identify synergistic interactions. Preclinical studies in animal models will be crucial to validate these combinations and to understand their mechanisms of action.
Development of Novel this compound Delivery Systems
The development of novel drug delivery systems (NDDS) for this compound is a critical area of research aimed at enhancing its therapeutic efficacy and minimizing potential side effects. acmgloballab.comnih.gov Conventional drug delivery methods often face challenges such as poor solubility, short biological half-life, and non-specific biodistribution, which can limit the effectiveness of a therapeutic agent. nih.gov Novel delivery systems offer solutions to these problems by enabling controlled and targeted drug release. acmgloballab.comnptel.ac.in
Several types of NDDS could be explored for this compound. These include:
Nanoparticle-based systems: This broad category includes liposomes, polymeric micelles, and inorganic nanoparticles. nih.govnih.gov These systems can encapsulate this compound, improving its solubility and protecting it from degradation in the body. Furthermore, the surface of these nanoparticles can be modified with targeting ligands (e.g., antibodies or peptides) to direct the drug specifically to cancer cells, thereby increasing its concentration at the tumor site and reducing off-target effects. nih.gov
Hydrogels: These are three-dimensional polymer networks that can absorb large amounts of water and can be designed to release drugs in a sustained manner. nih.gov A hydrogel-based delivery system for this compound could provide prolonged local or systemic drug exposure.
Osmotic pumps: These devices utilize osmotic pressure to achieve a controlled and constant rate of drug release over an extended period. mdpi.com This technology could be particularly beneficial for maintaining therapeutic concentrations of this compound in the body.
Biomimetic nanosystems: These systems are derived from natural cell membranes and can evade the immune system, leading to longer circulation times and improved drug delivery to the target site. nih.gov
The choice of a specific delivery system for this compound will depend on various factors, including the desired release profile, the target tissue, and the physicochemical properties of the compound itself. Research in this area will involve the formulation and characterization of different this compound-loaded delivery systems, followed by in vitro and in vivo studies to evaluate their pharmacokinetic profiles and therapeutic efficacy.
Integration of this compound Research with Systems Biology Approaches
Integrating this compound research with systems biology offers a powerful strategy to gain a comprehensive understanding of its mechanism of action and to identify potential biomarkers for predicting treatment response. Systems biology utilizes high-throughput experimental techniques (e.g., genomics, proteomics, metabolomics) in conjunction with computational modeling to analyze complex biological systems as a whole.
By applying systems biology approaches, researchers can:
Elucidate the broader impact of BRK inhibition: While this compound is known to inhibit BRK, its effects on the entire cellular signaling network are not fully understood. medchemexpress.com Systems-level analyses can map the downstream signaling pathways modulated by this compound, revealing novel targets and potential mechanisms of resistance.
Identify predictive biomarkers: By analyzing the molecular profiles of cancer cells or patient tumors, it may be possible to identify biomarkers that correlate with sensitivity or resistance to this compound. This would enable the selection of patients who are most likely to benefit from the treatment, paving the way for personalized medicine.
Discover novel combination therapies: Systems biology can help to identify rational combination therapies by revealing pathways that are activated as a compensatory mechanism upon BRK inhibition. researchgate.net Targeting these escape pathways simultaneously with this compound could lead to more durable therapeutic responses.
For example, a study on synthetic acid stress-tolerance modules in Escherichia coli utilized a systems biology approach to improve the robustness and productivity of the industrial strain. researchgate.net While in a different field, this demonstrates the power of systems-level analysis in understanding and engineering complex biological processes.
Q & A
Q. What is the molecular mechanism of P21d hydrochloride in inhibiting breast tumor kinase (Brk/PTK6), and how is its selectivity validated experimentally?
this compound selectively inhibits Brk with an IC50 of 30 nM, demonstrating >650-fold selectivity over Aurora B kinase and Lck . To validate selectivity, researchers should:
- Perform kinase profiling assays across a panel of kinases (e.g., using recombinant kinase domains).
- Compare dose-response curves for Brk vs. off-target kinases to calculate selectivity ratios.
- Use cellular assays (e.g., Western blotting) to confirm downstream effects, such as SNAIL protein downregulation and E-cadherin restoration in breast cancer cell lines .
Q. What experimental protocols are recommended for assessing this compound’s anti-migratory effects in vitro?
- Cell Migration Assays : Use Boyden chamber or wound-healing assays with breast cancer cell lines (e.g., MDA-MB-231).
- Dosage : Treat cells with 10–100 nM this compound (based on IC50) for 24–48 hours .
- Controls : Include untreated cells and a Brk-overexpressing control group.
- Validation : Quantify migration rates via microscopy and validate using markers like phosphorylated SAM68 (IC50 = 52 nM) .
Q. How should researchers address solubility challenges when preparing this compound for in vitro studies?
- Stock Preparation : Dissolve in DMSO (≤1 mg/ml solubility noted) and dilute in cell culture media to avoid precipitation .
- Storage : Store powder at -20°C (stable for 3 years) and solvent-based formulations at -80°C (stable for 2 years) .
- Validation : Confirm solubility via dynamic light scattering (DLS) or HPLC before use.
Advanced Research Questions
Q. How can researchers optimize in vivo dosing regimens for this compound in xenograft models?
- Pharmacokinetics : Conduct pilot studies to determine bioavailability (reported as "good" in oral administration) and half-life .
- Dose Escalation : Test 10–50 mg/kg/day orally, monitoring tumor volume and toxicity.
- Biomarker Analysis : Collect tumor biopsies to assess Brk inhibition (e.g., p-SAM68 levels) and correlate with efficacy .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Hypothesis Testing : Evaluate whether discrepancies arise from metabolic instability (e.g., cytochrome P450 interactions) or tumor microenvironment factors.
- Experimental Adjustments :
- Use isotopic tracing (e.g., ¹⁴C-labeled P21d) to quantify drug distribution .
- Apply orthotopic xenograft models to better mimic human breast cancer pathology .
Q. How can researchers design experiments to investigate this compound’s potential synergies with other kinase inhibitors?
- Combinatorial Screening : Use high-throughput platforms (e.g., SynergyFinder) to test P21d with HER2 or EGFR inhibitors.
- Mechanistic Analysis : Perform RNA-seq to identify co-regulated pathways (e.g., EMT or apoptosis genes) .
- Validation : Confirm synergy via Chou-Talalay analysis and in vivo co-administration studies .
Q. What methodologies validate Brk as the primary target of this compound in resistance models?
- CRISPR Knockout : Generate Brk-knockout cell lines and compare P21d sensitivity vs. wild-type.
- Resistance Mutagenesis : Introduce Brk mutations (e.g., ATP-binding pocket) and assess IC50 shifts .
- Proteomic Profiling : Use mass spectrometry to identify off-target binding in resistant clones .
Methodological Best Practices
Q. How should researchers ensure reproducibility in this compound studies?
- Detailed Protocols : Document batch-specific activity (e.g., lot-to-lot variability) and solvent conditions .
- Data Transparency : Publish raw data (e.g., migration assay images) and statistical codes in supplementary materials .
- Independent Replication : Collaborate with external labs to validate key findings .
Q. What statistical approaches are critical for analyzing dose-response data in P21d studies?
Q. How can multi-omics approaches enhance understanding of this compound’s therapeutic potential?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
